![molecular formula C16H18N2OS2 B5035525 N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5035525.png)
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
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Overview
Description
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is also a significant synthetic method for thiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets this compound apart is its unique combination of a thiophene ring with a butan-2-yl phenyl carbamothioyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured format.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H17N3OS2
- Molecular Weight : 317.44 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its aromatic properties, enhancing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that these compounds can mimic the action of Combretastatin A-4 (CA-4), a well-known anticancer agent.
Case Study: In Vitro Studies
A study published in PMC examined various thiophene carboxamide derivatives for their activity against Hep3B cancer cell lines. The results showed significant inhibitory effects, with some derivatives demonstrating IC50 values as low as 5.46 µM, indicating potent anticancer activity. The mechanism involved disruption of tubulin polymerization, similar to CA-4's action .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been investigated. A recent synthesis study reported that certain derivatives exhibited antifungal activity against multidrug-resistant strains. For instance, compounds with specific substitutions showed minimal inhibitory concentrations (MIC) ranging from 8–32 µg/mL against various fungal pathogens .
Summary of Biological Activities
Activity Type | IC50/MIC Values | Target | Reference |
---|---|---|---|
Anticancer | 5.46 µM (Hep3B) | Hepatocellular carcinoma | |
Antifungal | 8–32 µg/mL | Multidrug-resistant fungi |
The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is critical for preventing cancer cell proliferation and inducing apoptosis in malignant cells. The thiophene moiety enhances binding affinity to the colchicine site on tubulin, facilitating these effects .
Properties
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-11(2)12-6-8-13(9-7-12)17-16(20)18-15(19)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPODGOYZBLQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.